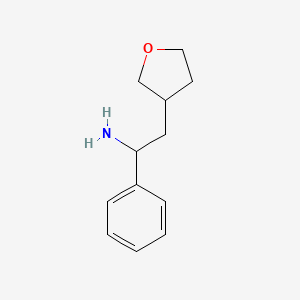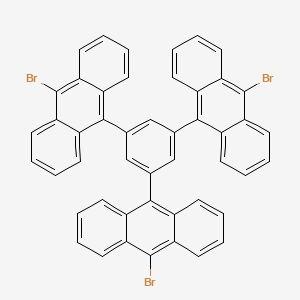
9,9',9''-(Benzene-1,3,5-triyl)tris(10-bromoanthracene)
Overview
Description
Benzene-1,3,5-triyl triformate is a compound that has been demonstrated to be an efficient and non-reacting CO source for carbonylation reactions . It’s also known by the synonym TFBen .
Chemical Reactions Analysis
Benzene-1,3,5-triyl triformate has been used in various chemical reactions. For example, it has been used as a CO source in carbonylation reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, etc. For Benzene-1,3,5-triyl triformate, it’s a powder or crystals with a melting point of 53-56°C .
Scientific Research Applications
OLED Applications
Research has demonstrated the potential of 9,10-diaryl anthracenes, which are structurally related to "9,9',9''-(Benzene-1,3,5-triyl)tris(10-bromoanthracene)", as promising materials for organic electroluminescence, particularly in OLEDs. These compounds are valued for their high thermal stability, electrochemical reversibility, and wide band gap, making them suitable for use as host and hole-transporting materials in blue OLEDs. The synthesis process involves the bromination of cyclotriveratrylene (CTV) to obtain highly functionalized anthracene derivatives, which are further employed in Suzuki couplings to generate compounds with enhanced functionality, including electron-donating methoxy groups and carboxylic acid moieties. These materials exhibit strong emissions in the UV/fluorescence spectra, suggesting their applicability in OLED technology (Sarsah et al., 2013).
Steric Hindrance Studies
Another study focused on the synthesis of sterically congested cyclophanes using a condensation reaction involving 1,3,5-tris(bromomethyl)benzene and related compounds, revealing insights into the structural constraints and interactions within such densely packed molecular architectures. This research contributes to our understanding of molecular conformations and the effects of steric hindrance on compound behavior (Song et al., 2005).
Fluorescent Monomers for MIPs
The development of 9-(Guanidinomethyl)-10-vinylanthracene derivatives, starting from 9-bromoanthracene, highlights their utility in forming complexes with carboxylic acids or carboxylates. These compounds, due to their specific complexation capabilities and fluorescence properties, have been identified as suitable monomers for the synthesis of molecularly imprinted polymers (MIPs), showcasing a novel application in sensor and selective binding material development (Zhang et al., 2001).
Magnetism in Nanographenes
A study on the surface reactions of bromoanthracene derivatives has led to the synthesis of open-shell nanographenes displaying all-carbon magnetism. This research is particularly intriguing as it introduces a novel aspect of magnetism induced by topological defects in nanographenes, which could have implications for future electronic and spintronic devices (Mishra et al., 2020).
Redox-Active Dendrimers
Incorporating 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene units into dendrimers has been explored for creating redox-active materials. These dendrimers, with multiple redox units, show significant electrochemical stability and potential for applications in electronic devices and sensors, demonstrating the versatility of anthracene derivatives in creating functional materials (Godbert & Bryce, 2002).
properties
IUPAC Name |
9-[3,5-bis(10-bromoanthracen-9-yl)phenyl]-10-bromoanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H27Br3/c49-46-37-19-7-1-13-31(37)43(32-14-2-8-20-38(32)46)28-25-29(44-33-15-3-9-21-39(33)47(50)40-22-10-4-16-34(40)44)27-30(26-28)45-35-17-5-11-23-41(35)48(51)42-24-12-6-18-36(42)45/h1-27H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWRSFHUJUCHDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Br)C4=CC(=CC(=C4)C5=C6C=CC=CC6=C(C7=CC=CC=C75)Br)C8=C9C=CC=CC9=C(C1=CC=CC=C18)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H27Br3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00729764 | |
| Record name | 9,9',9''-(Benzene-1,3,5-triyl)tris(10-bromoanthracene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
843.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[3,5-Bis(10-bromoanthracen-9-YL)phenyl]-10-bromoanthracene | |
CAS RN |
813461-34-6 | |
| Record name | 9,9',9''-(Benzene-1,3,5-triyl)tris(10-bromoanthracene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



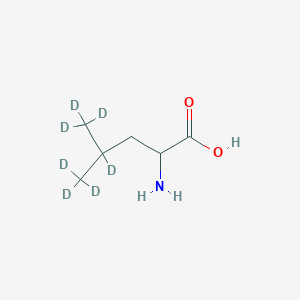
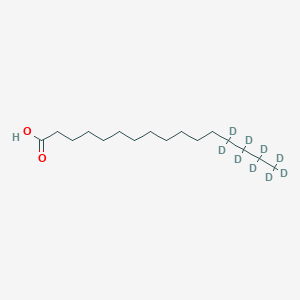
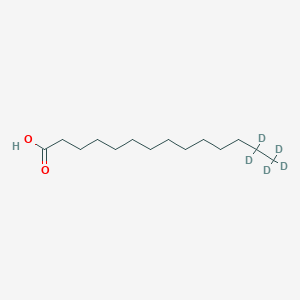
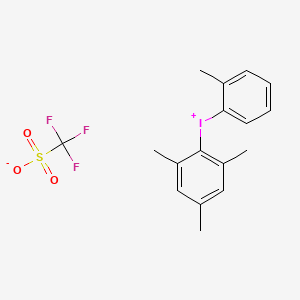
![N-(3-Oxo-3-(4-(pyridin-4-YL)piperazin-1-YL)propyl)benzo[C][1,2,5]thiadiazole-4-sulfonamide hydrate](/img/structure/B1428334.png)
![tert-Butyl 8-oxo-3,7-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B1428337.png)
![1-[(Cyclobutylamino)methyl]cyclohexan-1-ol](/img/structure/B1428338.png)
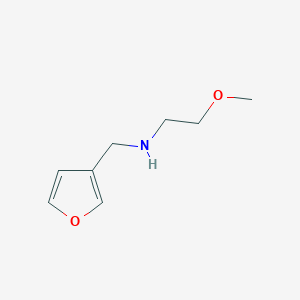
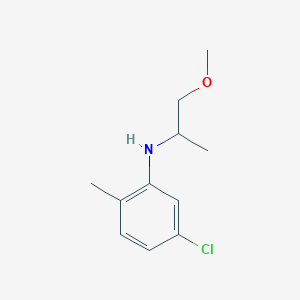
![1-[1-(Cyclopropylmethyl)-1H-pyrazol-4-yl]-N-methylmethanamine](/img/structure/B1428342.png)
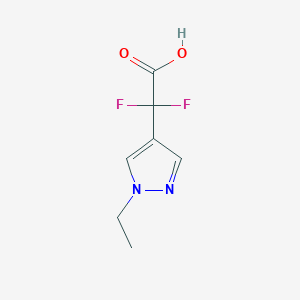
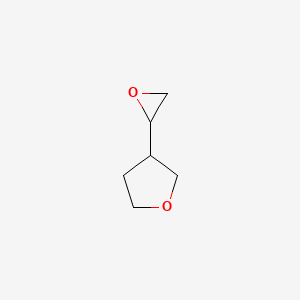
![2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine](/img/structure/B1428346.png)
